molecular formula C9H10FNO2 B2533660 Methyl 5-fluoro-2-(methylamino)benzoate CAS No. 924668-99-5

Methyl 5-fluoro-2-(methylamino)benzoate

Cat. No.: B2533660
CAS No.: 924668-99-5
M. Wt: 183.182
InChI Key: ACDZIHOCIOJCLI-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoate (B1203000) Ester Chemistry in Medicinal Science

The introduction of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. The selective incorporation of fluorine can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. Fluorinated benzoate esters, as a class of compounds, are of particular interest due to the prevalence of the benzoate motif in biologically active molecules.

The presence of a fluorine atom on the benzene (B151609) ring of the benzoate ester can significantly alter the electronic properties of the molecule, influencing its reactivity and biological interactions. This strategic fluorination can lead to the development of compounds with improved therapeutic potential.

Key Properties of Methyl 5-fluoro-2-(methylamino)benzoate:

PropertyValue
CAS Number 924668-99-5
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Synonyms methyl 2-(methylamino)-5-fluorobenzoate

Significance as a Fluoro-Substituted Benzoate Intermediate for Advanced Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of more elaborate chemical structures. Its functional groups—the methyl ester, the secondary amine, and the fluoro group—provide multiple reaction sites for further chemical modifications. While specific, publicly documented synthetic pathways originating from this compound are not extensively detailed, the utility of similar fluorinated benzoic acid derivatives as intermediates for active pharmaceutical ingredients (APIs) is well-established. For instance, compounds like 5-fluoro-2-methylbenzoic acid are utilized in the synthesis of antiviral and anticancer agents. ossila.com This suggests that this compound holds similar potential as a precursor for novel therapeutic agents.

The strategic placement of the fluorine atom and the methylamino group on the benzoate ring allows for regioselective reactions, enabling chemists to build molecular complexity with a high degree of control. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the amine can participate in various coupling reactions.

Overview of Research Scaffolds Related to this compound (e.g., Anthranilic Acid and 4-Aminobenzoic Acid Derivatives)

The structural framework of this compound is closely related to two important classes of compounds in medicinal chemistry: anthranilic acid derivatives and 4-aminobenzoic acid derivatives.

Anthranilic Acid Derivatives: Anthranilic acid (2-aminobenzoic acid) and its derivatives are recognized as privileged structures in drug discovery, forming the core of numerous pharmaceuticals. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The substitution pattern on the anthranilic acid scaffold allows for the fine-tuning of its pharmacological profile. This compound can be considered a substituted derivative of anthranilic acid, positioning it within this important area of research.

4-Aminobenzoic Acid (PABA) Derivatives: 4-Aminobenzoic acid, also known as PABA or vitamin B10, and its derivatives are another significant class of compounds with diverse biological applications. They are utilized in sunscreens and have been investigated for their antimicrobial and cytotoxic activities. The core structure of PABA provides a versatile template for the development of new therapeutic agents. The isomeric relationship of the amino and carboxyl groups in this compound to the PABA scaffold highlights the broad potential of aminobenzoic acid structures in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDZIHOCIOJCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Fluoro 2 Methylamino Benzoate and Its Structural Analogues

Established Synthetic Pathways for Fluoro-Substituted Benzoates

The synthesis of fluoro-substituted benzoates like Methyl 5-fluoro-2-(methylamino)benzoate relies on a foundation of well-established organic reactions. These methods typically involve the sequential construction of the molecule, focusing on forming the ester, introducing the amino group, and strategically placing the fluorine atom.

Esterification Reactions for this compound Precursors

The final step in the synthesis of many benzoate (B1203000) derivatives is the esterification of the corresponding carboxylic acid. For precursors to this compound, such as 2-amino-5-fluorobenzoic acid, this transformation is critical.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. A frequently used variation involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with methanol (B129727). For instance, the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate has been achieved by treating the corresponding carboxylic acid with SOCl₂ in methanol, followed by heating to reflux. chemicalbook.com

Recent advancements have focused on developing more environmentally friendly and efficient methods using heterogeneous catalysts. A study on the catalytic methyl esterification of various fluorinated aromatic carboxylic acids utilized UiO-66-NH₂, a metal-organic framework, as a robust heterogeneous catalyst with methanol. rsc.org This method significantly reduces reaction times compared to traditional derivatizing agents like the BF₃·MeOH complex and offers good catalytic performance for a wide range of fluorinated acids. rsc.org

MethodReagentsCatalystKey AdvantagesReference
Thionyl Chloride MethodCarboxylic Acid, Methanol, SOCl₂None (SOCl₂ is the activator)High reactivity, well-established chemicalbook.com
Heterogeneous CatalysisCarboxylic Acid, MethanolUiO-66-NH₂Reduced reaction time, catalyst reusability rsc.org

Amination Reactions in Benzoate Synthesis

The introduction of the methylamino group at the C-2 position of the benzoate ring is a key transformation. This can be achieved through various amination strategies. One direct approach involves the reaction of a suitable precursor, such as methyl 2-bromo-5-fluorobenzoate, with methylamine (B109427). This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the halide on the aromatic ring.

Another important precursor is 2-amino-5-fluorobenzoic acid, which can be synthesized by reacting 5-fluoro-2-bromobenzoic acid with ammonia (B1221849) at elevated temperatures. guidechem.com The resulting amino group can then be methylated in a subsequent step. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and versatile method. This reaction allows for the coupling of aryl halides (or triflates) with amines. The synthesis of fluorinated anilines has been successfully achieved through the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides, demonstrating the power of this method for forming C-N bonds. nih.gov Although these reactions are often performed under basic conditions which can be challenging for ester-containing molecules, the use of milder bases like potassium phenoxide (KOPh) has been shown to be effective. nih.gov

Regioselective Fluorination Strategies for Benzoate Derivatives

The position of the fluorine atom on the benzene (B151609) ring is crucial for the properties of the final compound. Achieving regioselectivity during the fluorination step is therefore a significant challenge in the synthesis of these molecules. The synthesis of 2-amino-5-fluorobenzoic acid often starts from precursors where the fluorine atom is already in place, such as 4-fluoroaniline (B128567) or 3-fluorobenzoic acid. google.comnih.gov

When fluorination of an existing aromatic ring is required, methods like the Balz-Schiemann reaction are employed. This involves the conversion of an aromatic amine to a diazonium salt, followed by thermal decomposition of the corresponding tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt to introduce the fluorine atom. A patent describes a related process for preparing 5-bromo-3-fluoro-2-methylbenzoate, where 2-methyl-3-amino-5-bromobenzoate is converted to its diazonium salt and subsequently fluorinated. google.com

Direct electrophilic fluorination of electron-rich aromatic rings is also possible using reagents like Selectfluor®. However, controlling the position of fluorination can be difficult and often leads to a mixture of isomers. Recent research has focused on developing catalytic and highly regioselective fluorination methods, including I(I)/I(III) catalysis for the fluorination of allenes and palladium-catalyzed C-H fluorination, which represent the cutting edge of organofluorine chemistry. rsc.orgnih.govresearchgate.net

Advanced Synthetic Approaches to this compound Analogues

Beyond the classical methods, advanced synthetic strategies offer efficient and versatile pathways to construct complex benzoate analogues. These techniques often employ transition-metal catalysis to achieve transformations that are difficult or impossible with traditional methods.

Palladium-Catalyzed Carbonylation in Related Systems

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acid derivatives, including esters. researchgate.netnih.gov This methodology allows for the direct introduction of a carbonyl group into an organic molecule, typically starting from an aryl halide or triflate. The general process involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the insertion of carbon monoxide (CO) and subsequent reaction with a nucleophile, such as methanol, to yield the methyl ester. researchgate.net

This approach is highly valuable for synthesizing benzoate analogues, as it allows for the construction of the core ester functionality from readily available halogenated aromatic precursors. A significant advantage is the ability to avoid using toxic carbon monoxide gas by employing CO surrogates. For example, phenyl formate (B1220265) has been used as an efficient CO source in the palladium-catalyzed carbonylation of aryl halides to produce phenyl esters under mild conditions. organic-chemistry.org This method tolerates a wide variety of functional groups, making it a versatile strategy for building complex molecular scaffolds. organic-chemistry.org

SubstrateCO SourceCatalyst SystemProductReference
Aryl HalideCO gasPd(0) catalyst, LigandAryl Carboxylic Acid/Ester researchgate.netnih.gov
Aryl HalidePhenyl FormatePd/P(t-Bu)₃ or Pd/XantphosAryl Phenyl Ester organic-chemistry.org
Difluoroalkyl HalideCO gasPd catalystCarbonylated Difluoro-compound rsc.org

Nucleophilic Aromatic Substitution (SNAr) for Fluorinated Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing fluorine atoms. wikipedia.org The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro or cyano group) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group, a trend opposite to that seen in SN1 and SN2 reactions. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com This property makes fluorinated aromatic compounds, such as difluoro- or trifluorobenzenes, valuable building blocks. For example, 2,4-difluoronitrobenzene (B147775) can react sequentially with different amines to build complex structures. nih.gov This strategy is directly applicable to the synthesis of analogues of this compound, where a precursor like methyl 2,5-difluorobenzoate could be selectively reacted with methylamine at the C-2 position, driven by the activating effect of the ester group at C-1.

Multi-step Synthesis from Nitro-Substituted Benzoate Precursors

A common and effective strategy for synthesizing this compound involves a sequential process starting from a readily available fluorinated benzoate. This multi-step pathway typically includes nitration, reduction of the nitro group, and subsequent N-methylation.

The synthesis commences with the nitration of a suitable precursor, such as methyl m-fluorobenzoate. This reaction is generally carried out using a nitrating agent, for instance, a mixture of potassium nitrate (B79036) in concentrated sulfuric acid, at low temperatures to control selectivity and prevent side reactions. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring, yielding Methyl 5-fluoro-2-nitrobenzoate (B8730344). prepchem.com

Following the successful nitration, the next crucial step is the reduction of the nitro group to a primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C), or chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in hydrochloric acid. This step converts Methyl 5-fluoro-2-nitrobenzoate into Methyl 2-amino-5-fluorobenzoate.

The final step in this sequence is the selective N-methylation of the primary amino group to form the desired secondary amine. This can be achieved through several methods, such as reacting Methyl 2-amino-5-fluorobenzoate with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base to neutralize the acid formed during the reaction. This yields the target compound, this compound.

A similar multi-step approach can be applied to synthesize structural analogues. For example, the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate starts with 5-fluoro-2-methylbenzoic acid, which is first nitrated and then esterified with methanol in the presence of an acid catalyst like thionyl chloride to produce the final product. chemicalbook.com

Table 1: Multi-step Synthesis Pathway from Nitro-Substituted Benzoate Precursor
StepStarting MaterialKey ReagentsIntermediate/ProductGeneral Conditions
1. NitrationMethyl m-fluorobenzoatePotassium nitrate (KNO₃), Sulfuric acid (H₂SO₄)Methyl 5-fluoro-2-nitrobenzoateLow temperature (e.g., 5°C) prepchem.com
2. ReductionMethyl 5-fluoro-2-nitrobenzoateH₂/Pd-C or SnCl₂/HClMethyl 2-amino-5-fluorobenzoateStandard reduction conditions
3. N-MethylationMethyl 2-amino-5-fluorobenzoateDimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I), Base (e.g., K₂CO₃)This compoundReaction in a suitable solvent

Preparation of N-Methylated Aminobenzoate Congeners

The N-methylation of aminobenzoate esters is a key transformation for producing a variety of congeners with applications in medicinal chemistry and materials science. Several methods exist for this purpose, ranging from classical approaches to more modern, selective techniques.

One common strategy is direct alkylation using an appropriate methylating agent. For instance, the amino group of an aminobenzoate ester can be methylated using reagents such as dimethyl sulfate or methyl iodide. These reactions are typically performed in the presence of a base to scavenge the acidic byproduct. While effective, these methods can sometimes lead to over-alkylation, producing a quaternary ammonium (B1175870) salt, if the reaction conditions are not carefully controlled.

Reductive amination provides an alternative route to N-methylated products. This method involves treating the primary aminobenzoate with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This approach is often highly selective for the formation of the monomethylated product.

More recent advancements have introduced safer and highly selective methylating agents. For example, quaternary ammonium salts like phenyl trimethylammonium iodide can serve as solid, easy-to-handle reagents for monoselective N-methylation of various nitrogen-containing compounds, including amides and indoles, a technique that can be adapted for aminobenzoates. organic-chemistry.org This method offers high yields and functional group tolerance, avoiding the use of more toxic traditional methylating agents. organic-chemistry.org Another specialized technique involves phase-transfer methylation, which can be particularly useful for substrates like 4-aminobenzoic acid ethyl ester. acs.org

Table 2: Comparison of N-Methylation Methods for Aminobenzoate Congeners
MethodTypical Methylating Agent(s)Key FeaturesPotential Issues
Direct AlkylationDimethyl sulfate, Methyl iodideWell-established, widely used.Risk of over-alkylation (di-methylation, quaternization), use of toxic reagents.
Reductive AminationFormaldehyde, followed by a reducing agent (e.g., NaBH₄)High selectivity for mono-methylation, milder conditions.Requires a two-step, one-pot procedure.
Modern Solid Methylating AgentsPhenyl trimethylammonium iodideHigh monoselectivity, safer and easier to handle reagents, good functional group tolerance. organic-chemistry.orgMay require specific catalysts or conditions (e.g., Cs₂CO₃ base, high temperature). organic-chemistry.org
Phase-Transfer CatalysisMethylating agent with a phase-transfer catalyst (e.g., quaternary ammonium salt)Useful for reactions between reactants in immiscible phases, can improve reaction rates. acs.orgRequires optimization of catalyst, solvent, and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Fluoro 2 Methylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 5-fluoro-2-(methylamino)benzoate, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would be required for a complete structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

¹H NMR spectroscopy detects the hydrogen nuclei (protons) in a molecule. The spectrum provides information on the number of distinct proton environments, the electronic environment of each proton (chemical shift), and the number of neighboring protons (spin-spin coupling).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the O-methyl protons, and the N-H proton.

Aromatic Region: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they would present as a complex multiplet system. The fluorine atom at position 5 and the methylamino group at position 2 would influence the chemical shifts and produce characteristic coupling patterns (J-couplings). For instance, the proton at C6 would likely be a doublet of doublets due to coupling with the N-H proton and the fluorine atom.

Methyl Groups: A singlet corresponding to the three protons of the ester methyl group (-OCH₃) would be expected, likely in the δ 3.8-4.0 ppm range. Another signal for the N-methyl group (-NHCH₃) would also appear, likely as a doublet if it couples to the N-H proton, or a singlet if there is rapid proton exchange.

Amine Proton: A broad signal corresponding to the amine proton (-NH) would be anticipated. Its chemical shift can vary significantly depending on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The ¹³C NMR spectrum of this compound would be expected to display nine distinct signals:

Carbonyl Carbon: The ester carbonyl carbon (C=O) would appear as the most downfield signal, typically in the range of δ 165-175 ppm.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbon attached to the fluorine (C5) would show a large coupling constant (¹JCF), confirming the fluorine's position. The carbons attached to the ester (C1) and the methylamino group (C2) would also have characteristic chemical shifts influenced by these substituents.

Methyl Carbons: The O-methyl carbon (-OCH₃) and the N-methyl carbon (-NCH₃) would appear as upfield signals, typically between δ 20-60 ppm.

**3.1.3. Fluor

Chromatographic Techniques for Purity Assessment

The purity of this compound is critical for its application as a key intermediate in pharmaceutical synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are instrumental in assessing its purity by separating the main compound from any potential impurities, such as starting materials, by-products, or degradation products. nih.gov These methods are widely employed in the pharmaceutical industry for quality control of active pharmaceutical ingredients (APIs) and their intermediates. ekb.egamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility. americanpharmaceuticalreview.com For a compound like this compound, a gradient RP-HPLC method is often developed to ensure the effective separation of the target compound from impurities with a range of polarities.

A typical HPLC method would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.eg The selection of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are crucial for achieving good separation. s4science.at

Illustrative HPLC Method Parameters:

A hypothetical HPLC method for the purity assessment of this compound is detailed below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Expected Chromatographic Results:

Under these conditions, this compound would be expected to elute as a sharp, well-defined peak. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Relative Retention TimeArea (%)
Impurity 1 (e.g., Starting Material)8.50.570.08
This compound 15.0 1.00 99.85
Impurity 2 (e.g., By-product)18.21.210.05
Impurity 3 (e.g., Degradant)22.11.470.02

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative purity assessment of this compound. researchgate.netmerckmillipore.com It is particularly useful for monitoring reaction progress, identifying fractions during purification, and as a preliminary check for impurities. merckmillipore.comresearchgate.net

For the analysis of this compound, a normal-phase TLC method using a silica (B1680970) gel plate is typically employed. The choice of the mobile phase is critical to achieve a good separation, and it is usually a mixture of a non-polar and a more polar solvent. merckmillipore.com

Illustrative TLC Method Parameters:

A representative TLC method for assessing the purity of this compound is outlined below.

ParameterCondition
Stationary Phase Silica Gel 60 F₂₅₄ TLC plates
Mobile Phase Hexane:Ethyl Acetate (70:30, v/v)
Application 10 µL of a 1 mg/mL solution in methanol (B129727)
Development In a saturated chamber until the solvent front is 1 cm from the top
Detection UV light at 254 nm

Expected TLC Results:

In a typical TLC analysis, the purity of the sample is indicated by the presence of a single, well-defined spot. The Retention Factor (Rf) value is calculated for the main spot. The presence of any additional spots would indicate the presence of impurities.

Compound/SpotRf ValueObservations
This compound 0.45 Major spot, intense under UV light
Impurity Spot 10.20Faint spot, more polar impurity
Impurity Spot 20.65Very faint spot, less polar impurity

The combination of HPLC and TLC provides a comprehensive assessment of the purity of this compound, ensuring its quality and suitability for subsequent synthetic steps. nih.gov

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Fluoro 2 Methylamino Benzoate

Reactions Involving the Methyl Ester Functionality

The methyl ester group is a classic carboxyl derivative that is susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

Under aqueous acidic or basic conditions, the methyl ester of Methyl 5-fluoro-2-(methylamino)benzoate can undergo hydrolysis to yield the corresponding carboxylic acid, 5-fluoro-2-(methylamino)benzoic acid. The reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., NaOH). Basic hydrolysis, also known as saponification, is an irreversible process that proceeds through the formation of a carboxylate salt.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Table 1: Representative Conditions for Hydrolysis and Transesterification

TransformationReagentsCatalystSolventProduct
HydrolysisH₂OH₂SO₄ (cat.)Dioxane5-fluoro-2-(methylamino)benzoic acid
SaponificationNaOH-Methanol/WaterSodium 5-fluoro-2-(methylamino)benzoate
TransesterificationEthanolNaOEt (cat.)EthanolEthyl 5-fluoro-2-(methylamino)benzoate

Reactions Involving the Methylamino Group

The secondary amine functionality in this compound is nucleophilic and can participate in a variety of chemical transformations.

The nitrogen atom of the methylamino group can be alkylated using alkyl halides or other alkylating agents. This reaction typically requires a base to neutralize the proton released from the amine. Similarly, N-acylation can be achieved by reacting the compound with acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to produce the corresponding N-acyl derivative.

While the methylamino group can act as a nucleophile in amide bond formation, intramolecular reactions are also a possibility. For instance, treatment with a strong base could potentially lead to the formation of a lactam, although this is generally unfavorable. More commonly, the amine can react with an external carboxylic acid that has been activated with a coupling agent, a common strategy in peptide synthesis. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions

TransformationReagentBaseSolventProduct
N-MethylationMethyl iodideK₂CO₃AcetonitrileMethyl 5-fluoro-2-(dimethylamino)benzoate
N-AcetylationAcetyl chlorideTriethylamineDichloromethaneMethyl 2-(N-methylacetamido)-5-fluorobenzoate

Electrophilic Aromatic Substitution (EAS) on the Fluorinated Benzoate (B1203000) Ring System

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methylamino group is a powerful activating group and is ortho, para-directing. The fluoro group is deactivating but also ortho, para-directing. The methyl ester group is a deactivating group and is meta-directing.

Given the strong activating and directing effect of the methylamino group, electrophilic substitution is expected to occur at the positions ortho and para to it. The position para to the methylamino group is occupied by the fluoro substituent. The position ortho to the methylamino group (and meta to the ester and fluoro groups) is the most likely site for substitution.

For example, in the nitration of methyl benzoate, the nitro group is directed to the meta position relative to the ester. youtube.comyoutube.comlibretexts.orgaiinmr.comgrabmyessay.com However, the presence of the strongly activating methylamino group in this compound would override this directing effect.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product
NitrationNO₂⁺Methyl 3-nitro-5-fluoro-2-(methylamino)benzoate
BrominationBr⁺Methyl 3-bromo-5-fluoro-2-(methylamino)benzoate
Friedel-Crafts AcylationRCO⁺Methyl 3-acyl-5-fluoro-2-(methylamino)benzoate

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly involving the displacement of the fluoride (B91410) atom. youtube.com SNAr reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methyl ester group is para to the fluorine atom, which can stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. youtube.com

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagentConditionsPotential Product
MethoxideSodium methoxideHeatMethyl 5-methoxy-2-(methylamino)benzoate
Ammonia (B1221849)NH₃High pressure, heatMethyl 5-amino-2-(methylamino)benzoate
ThiophenoxideSodium thiophenoxideHeatMethyl 5-(phenylthio)-2-(methylamino)benzoate

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The molecular structure of this compound, featuring a reactive secondary amine and an ester group in an ortho orientation on a benzene ring, makes it a valuable precursor for the synthesis of various fused heterocyclic architectures. These intramolecular and intermolecular cyclization reactions are fundamental in medicinal chemistry for the construction of privileged scaffolds such as quinazolinones, benzodiazepines, and acridones. The presence of the fluorine atom can also influence the reactivity and biological activity of the resulting heterocyclic systems.

Synthesis of Quinazolinone Derivatives

One of the most prominent applications of anthranilate derivatives is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. This compound can theoretically be converted into various substituted quinazolinones.

A plausible and widely utilized method for constructing the quinazolinone core involves the reaction of an anthranilate derivative with a suitable nitrogen-containing reagent, such as urea (B33335) or its derivatives, isocyanates, or amides, often under thermal or microwave-assisted conditions. ijprajournal.comacgpubs.org For this compound, a reaction with urea would likely proceed through an initial nucleophilic attack of the secondary amine on a carbonyl group of urea, followed by an intramolecular cyclization with the elimination of methanol and ammonia to yield a 6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione.

The reaction with an isocyanate, for instance, would first form an N-carbamoyl intermediate, which can then undergo intramolecular cyclization to the corresponding quinazoline-2,4-dione. google.com The reaction conditions for such transformations typically involve heating in an inert solvent.

ReagentProposed ProductReaction ConditionsReference Analogy
Urea6-Fluoro-1-methylquinazoline-2,4(1H,3H)-dioneHeating in a high-boiling solvent (e.g., DMF, xylene) mdpi.com
Phenyl isocyanate6-Fluoro-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dioneInert solvent (e.g., toluene, benzene), heat google.com
Formamide6-Fluoro-1-methylquinazolin-4(3H)-oneHeating, potentially with a catalyst nih.gov

Formation of Benzodiazepine (B76468) Scaffolds

Benzodiazepines are another critical class of fused heterocyclic compounds known for their diverse pharmacological activities. The synthesis of 1,4-benzodiazepine (B1214927) derivatives can be envisioned starting from this compound. A common synthetic strategy involves the reaction of an anthranilate derivative with an α-amino acid or its derivative. nih.gov

For example, a reaction between this compound and a protected α-amino acid, followed by deprotection and intramolecular cyclization, could lead to the formation of a 1,4-benzodiazepin-5-one derivative. The specific reagents and reaction conditions would dictate the final structure of the benzodiazepine ring. An improved method for preparing a key intermediate for conivaptan (B1669423) hydrochloride, an N-toluenesulfonyl benzodiazepine-5-ketone, starts from methyl anthranilate. ciac.jl.cn

ReactantProposed ProductGeneral Reaction StepsReference Analogy
N-Boc-glycine7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e] ijprajournal.commdpi.comdiazepine-2,5-dione1. Amide coupling 2. Boc deprotection 3. Intramolecular cyclization nih.gov
2-Bromobenzylamine7-Fluoro-4-methyl-4,5-dihydro-3H-benzo[e] ijprajournal.commdpi.comdiazepin-2-one1. N-Alkylation 2. Intramolecular cyclization mdpi.com

Synthesis of Acridone (B373769) Derivatives

The acridone scaffold is present in numerous natural products and pharmaceutically active compounds. The synthesis of acridone derivatives from anthranilic acid precursors is a well-established transformation, typically proceeding via an N-phenylanthranilic acid intermediate. For this compound, a two-step process could be envisaged to form a substituted acridone.

The first step would involve a coupling reaction, such as the Ullmann condensation, with an aryl halide to form an N-aryl, N-methyl anthranilate derivative. The subsequent step would be an intramolecular cyclization, often acid-catalyzed, to yield the corresponding acridone. The cyclization of N-phenylanthranilic acids to acridones is commonly achieved using reagents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl3). jocpr.com The N-methylation in the starting material would result in an N-methylated acridone product.

Reaction SequenceProposed Intermediate/ProductReagents and ConditionsReference Analogy
1. Ullmann condensation with bromobenzene2. Intramolecular cyclization1. Methyl 5-fluoro-2-(methyl(phenyl)amino)benzoate2. 6-Fluoro-10-methylacridon-9(10H)-one1. Copper catalyst, base, high temperature2. H2SO4 or PPA, heat jocpr.comnih.gov

The reactivity of this compound in these cyclization reactions provides a versatile platform for the synthesis of a diverse range of fused heterocyclic compounds with potential applications in drug discovery and materials science.

Role As a Privileged Scaffold in Advanced Medicinal Chemistry Research

Rational Design and Synthesis of Novel Methyl 5-fluoro-2-(methylamino)benzoate Derivatives for Pharmacological Screening

The rational design of new drug candidates often begins with a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The fluorinated anthranilate core of this compound serves this purpose effectively. Medicinal chemists leverage this scaffold by introducing a variety of chemical appendages to systematically probe interactions with biological receptors and enzymes.

The design strategy for creating a library of derivatives from this core involves several key modifications:

Amine and Ester Functionalization: The N-methylamino and methyl ester groups are primary sites for chemical modification. The secondary amine can be acylated or alkylated to introduce diverse side chains. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides, or it can be reduced to an alcohol for further derivatization.

Aromatic Ring Substitution: While the fluorine at the 5-position is a key feature, additional substitutions on the benzene (B151609) ring could be explored to fine-tune electronic and steric properties.

Cyclization Reactions: The ortho-relationship between the amino and ester groups allows for cyclization reactions to form fused heterocyclic systems, a common strategy for creating rigid, biologically active molecules.

The synthesis of these derivatives employs standard organic chemistry reactions. For instance, creating amide derivatives from the corresponding carboxylic acid (obtained via ester hydrolysis) would typically involve coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These synthetic routes are designed to be robust and high-yielding, enabling the production of a diverse set of compounds for pharmacological screening.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity and Selectivity

Once a library of derivatives is synthesized, Structure-Activity Relationship (SAR) studies are crucial for identifying the most promising compounds and refining their properties. SAR is a systematic investigation into how the chemical structure of a molecule relates to its biological activity. researchgate.net For derivatives of this compound, an SAR campaign would aim to answer several key questions:

Impact of the Fluorine Atom: Does the position and presence of the fluorine atom enhance potency or selectivity? Comparative studies with non-fluorinated analogs would quantify this effect. The strategic placement of fluorine can improve metabolic stability and binding affinity. mdpi.com

Role of the N-Methyl Group: How does substitution on the nitrogen atom affect activity? Replacing the methyl group with larger alkyl chains, aromatic rings, or hydrogen-bonding moieties can dramatically alter target engagement.

Influence of the Ester/Amide Group: What is the optimal group at the C1 position? Converting the methyl ester to a series of amides with different substituents allows researchers to explore new hydrogen bonding interactions and modify the compound's solubility and pharmacokinetic profile.

For example, in a hypothetical SAR study targeting a specific kinase, researchers might find that a small, hydrophobic group on the amide nitrogen leads to the highest potency, while a bulkier group abolishes activity. Similarly, they might discover that an additional electron-withdrawing group on the aromatic ring enhances cell permeability. This iterative process of synthesis, biological testing, and analysis guides the medicinal chemistry program toward a lead candidate with optimized bioactivity and selectivity. mdpi.com

Application in the Development of Pharmaceutical Leads for Neurological Disorders

The development of drugs targeting the Central Nervous System (CNS) presents unique challenges, most notably the need to cross the blood-brain barrier (BBB). benthamscience.com The strategic incorporation of fluorine into drug candidates is a well-established method to enhance lipophilicity, which can improve BBB penetration. scispace.com This makes scaffolds like this compound attractive starting points for CNS drug discovery programs.

While direct application of this specific compound in neurological disorders is not yet extensively documented, its potential is clear. The scaffold could be elaborated to target a variety of CNS receptors or enzymes implicated in conditions such as Alzheimer's disease, Parkinson's disease, depression, or epilepsy. For instance, derivatives could be designed as:

Serotonin or Dopamine Receptor Modulators: By incorporating structural motifs known to bind to these receptors, new antidepressants or antipsychotics could be developed.

Enzyme Inhibitors: Derivatives could be designed to inhibit enzymes like monoamine oxidase (MAO) for depression or beta-secretase (BACE1) for Alzheimer's disease. nih.gov

The fluorine atom not only aids in BBB penetration but can also block metabolic pathways that would otherwise deactivate the drug, potentially leading to a longer duration of action in the brain.

Precursor for Anti-cancer Agents

The anthranilic acid framework is a component of numerous anti-cancer agents. nih.gov Furthermore, many of the most successful chemotherapeutics are fluorinated compounds, such as 5-fluorouracil. nih.gov The combination of these two features makes this compound a highly valuable precursor for the synthesis of novel anti-cancer agents.

Research has shown that related fluorinated heterocyclic systems exhibit potent antiproliferative activity. For example, fluorinated benzothiazoles and benzoxazoles have been investigated as potential anti-tumor agents. The synthesis often begins with a fluorinated aniline (B41778) or aminobenzoic acid derivative, highlighting the utility of the this compound scaffold. These compounds can exert their anti-cancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

Table 1: Examples of Cancer Cell Lines and Investigated Compounds This table is interactive. You can sort and filter the data.

Compound Class Target Cell Line Observed Effect
Fluorinated Benzothiazoles MCF-7 (Breast) Antiproliferative
Fluorinated Benzoxazoles A549 (Lung) Cytotoxicity
N-aryl anthranilic acid esters Various Growth Inhibition

Intermediate in the Synthesis of Antimicrobial Compounds

The fight against antimicrobial resistance requires a continuous pipeline of new drugs with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of antimicrobial agents. This compound serves as an excellent starting material for building such heterocyclic systems.

For instance, the core structure can be used to synthesize fluorinated benzothiazoles, a class of compounds known for its antibacterial and antifungal properties. The synthesis typically involves the reaction of a 2-aminothiophenol (B119425) derivative, which can be prepared from the anthranilate scaffold, with various electrophiles. Similarly, the scaffold can be converted into quinazolinones and other fused heterocycles that have demonstrated significant antimicrobial activity against a range of pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Activity of Related Heterocyclic Systems This table is interactive. You can sort and filter the data.

Heterocyclic System Target Organism Activity
Fluoro-benzothiazoles Staphylococcus aureus Antibacterial
Quinoxaline derivatives Mycobacterium luteum Antibacterial
Flavanone-chromenes Pseudomonas aeruginosa Antibacterial

Contribution to the Discovery of HIV-1 Integrase Inhibitors

The human immunodeficiency virus (HIV) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov Many potent HIV integrase inhibitors are complex heterocyclic molecules that rely on specific functionalities to chelate metal ions in the enzyme's active site.

While direct synthesis from this compound is not a common theme in the literature, the scaffold represents a valuable starting point for the multi-step synthesis of such complex inhibitors. For example, potent inhibitors based on N-methyl pyrimidone scaffolds have been developed. nih.gov The synthesis of these advanced structures often begins with simpler aromatic building blocks. The anthranilate core provides the necessary functional handles—an amine and a carbonyl group—that can be elaborated through cyclization and coupling reactions to construct the polycyclic systems required for potent integrase inhibition. The fluorine atom can contribute to favorable pharmacokinetic properties and strong binding interactions within the target enzyme.

Incorporation into Diverse Bioactive Heterocyclic Systems (e.g., Benzoxazoles, Benzothiazoles, Benzimidazoles)

The true versatility of this compound is demonstrated by its utility in synthesizing a wide range of bioactive heterocyclic systems. The ortho-disposed amino and ester groups are perfectly positioned for cyclization reactions.

Benzoxazoles: After conversion of the ester to a carboxylic acid and then to an acyl chloride, it can react with 2-aminophenols. Alternatively, reductive cyclization of a precursor derived from a nitrophenol can yield the benzoxazole (B165842) ring, which is found in compounds with anti-cancer and other biological activities.

Benzothiazoles: These can be synthesized from the corresponding anthranilic acid derivative via reaction with reagents like phosphorus pentasulfide or by constructing the thiazole (B1198619) ring through multi-step sequences. Fluorinated benzothiazoles are known to possess significant anti-cancer and antimicrobial properties.

Benzimidazoles: This important heterocyclic core can be formed by reacting the anthranilic acid derivative with o-phenylenediamines, often under acidic conditions. Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs ranging from proton-pump inhibitors to anthelmintics and anti-cancer agents.

The ability to readily convert this single, fluorinated starting material into multiple, distinct, and highly valued heterocyclic scaffolds underscores its importance as a privileged intermediate in modern drug discovery.

Computational and Theoretical Investigations of Methyl 5 Fluoro 2 Methylamino Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. For Methyl 5-fluoro-2-(methylamino)benzoate, DFT calculations, often employing a basis set such as 6-311+G(d,p), are utilized to determine its optimized molecular geometry and predict its electronic structure. These calculations can reveal important details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a molecule like this compound, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO may be centered on the electron-withdrawing ester group.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting intermolecular interactions. These maps can identify electron-rich regions (negative potential) that are susceptible to electrophilic attack and electron-poor regions (positive potential) that are prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -5.8 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.6 eV Relates to the chemical reactivity and stability.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

To explore the potential biological activity of this compound, molecular modeling and docking simulations are employed. These computational techniques are instrumental in predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme receptor. mdpi.com The process begins with obtaining the three-dimensional structures of both the ligand and the receptor, often from crystallographic data or homology modeling.

Docking algorithms then systematically explore various possible binding poses of the ligand within the receptor's active site, calculating a binding score for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the fluorine atom, the amino group, and the carbonyl oxygen of the ester are all potential sites for forming hydrogen bonds with receptor residues. The aromatic ring can participate in π-π stacking or hydrophobic interactions.

These in silico studies are crucial in rational drug design, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates to improve their binding affinity and selectivity for a specific biological target. mdpi.com

Conformational Analysis and Energetic Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to understand the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds in the molecule, such as the C-N bond of the methylamino group and the C-C bond connecting the ester group to the ring.

For each conformation, the potential energy is calculated using quantum mechanical methods like DFT or semi-empirical methods. Plotting the energy as a function of the dihedral angles results in a potential energy surface, which reveals the low-energy (stable) conformations and the high-energy transition states. Studies on similar substituted methyl benzoates have shown that the planarity of the molecule and the orientation of the substituent groups relative to the benzene ring are critical factors in determining conformational stability. rsc.org The interplay between steric hindrance and electronic effects, such as intramolecular hydrogen bonding between the amino proton and the ester carbonyl, can significantly influence the preferred conformation.

Understanding the energetic landscape provides insights into the dynamic behavior of the molecule and helps in identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict the spectroscopic properties of this compound, which is particularly useful for structure verification and interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govresearchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net

These calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). The accuracy of these predictions is often high enough to aid in the assignment of complex NMR spectra and can be used to distinguish between different isomers or conformers. nih.gov The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable tool for confirming the structural details elucidated by other computational methods.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
-OCH₃ 3.75 3.78
-NHCH₃ 2.85 2.88

Future Research Directions and Translational Perspectives for Methyl 5 Fluoro 2 Methylamino Benzoate

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of Methyl 5-fluoro-2-(methylamino)benzoate from a laboratory-scale chemical to a potential therapeutic lead or widely used tool compound hinges on the development of environmentally sustainable and economically viable synthetic routes. Current synthetic approaches often rely on standard organic chemistry reactions, but future efforts will likely focus on the principles of "green chemistry."

Key areas for development include:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems (e.g., transition metal catalysts) for C-N bond formation and esterification can reduce waste and improve atom economy.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly decrease the environmental impact of the synthesis.

Process Intensification: The adoption of continuous flow chemistry, as opposed to batch processing, can offer superior control over reaction parameters, improve safety, and allow for easier scalability. This approach is consistent with modern trends in pharmaceutical manufacturing.

Raw Material Sourcing: Investigating synthetic pathways that begin from renewable feedstocks rather than petroleum-based starting materials is a long-term goal for sustainable chemical production.

The principles for developing such scalable syntheses have been successfully applied to other complex molecules, demonstrating a clear path forward rsc.org. By focusing on these areas, researchers can establish a manufacturing process that is not only efficient but also aligned with modern environmental standards.

Exploration of Novel Derivatization Strategies for Enhanced Therapeutic Profiles

The core structure of this compound is an ideal starting point for chemical modification to enhance its therapeutic properties. Derivatization strategies can be systematically employed to modulate its pharmacokinetic and pharmacodynamic profiles. The primary sites for modification are the methyl ester, the secondary amine, and the aromatic ring.

Modification Site Potential Chemical Reaction Therapeutic Goal / Property Enhancement Rationale / Example
Methyl Ester Amidation, Hydrolysis to Carboxylic Acid, Reduction to AlcoholImprove solubility, alter binding interactions, create new hydrogen bonding sites.Conversion to amides is a common strategy to improve metabolic stability and target engagement.
Secondary Amine Acylation, Alkylation, SulfonylationModulate lipophilicity, introduce new functional groups for target binding.N-acylation can introduce moieties that interact with specific pockets in a target protein.
Aromatic Ring Introduction of additional substituentsFine-tune electronic properties, block metabolic sites, improve target selectivity.Adding functional groups can enhance potency and selectivity, as seen in the development of various kinase inhibitors.

A rational, structure-based design approach, guided by computational modeling, can predict how specific modifications might influence binding to a biological target researchgate.net. For instance, the fluorine atom already present on the ring can improve metabolic stability and binding affinity through favorable electrostatic interactions. Building upon this, novel derivatives could be designed to target a range of diseases. Related fluorinated heterocyclic compounds have shown promise as anticancer agents, suggesting a potential therapeutic avenue to explore through derivatization researchgate.net.

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

To efficiently explore the biological potential of the this compound scaffold, modern drug discovery platforms are essential. Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds where different functional groups are systematically varied at the key modification sites.

This chemical library can then be subjected to High-Throughput Screening (HTS), where thousands of compounds are tested in parallel for their activity against a specific biological target or cellular process nih.gov. For example, a fluorescence-based assay could be developed to monitor the activity of an enzyme, and the library of derivatives would be screened to identify potent inhibitors nih.gov.

Hypothetical HTS Workflow:

Step Description Objective
1. Library Generation Synthesize a diverse library of this compound analogues using combinatorial chemistry.To cover a broad chemical space around the core scaffold.
2. Assay Development Create a robust and automated biological assay (e.g., enzyme inhibition, receptor binding, cell viability).To enable rapid and reliable measurement of compound activity.
3. Primary Screen Test the entire compound library at a single concentration in the developed assay.To identify initial "hits" that show activity.
4. Hit Confirmation Re-test the initial hits to confirm their activity and rule out false positives.To ensure the observed activity is reproducible.
5. Dose-Response Analysis Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).To quantify the activity of the most promising compounds for further development.

This integrated approach accelerates the discovery of lead compounds by systematically exploring the structure-activity relationships (SAR) within the chemical series, transforming the core scaffold into a source of potential drug candidates.

Identification of Undiscovered Biological Targets and Disease Areas

While the specific biological targets of this compound are not yet defined, its structure suggests potential interactions with a variety of protein classes. Future research should focus on unbiased screening approaches to identify novel targets and, consequently, new therapeutic applications.

Phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, is a powerful strategy. A library of derivatives could be screened in cellular models of diseases such as cancer, neurodegeneration, or inflammatory disorders to identify compounds that produce a desired outcome (e.g., inducing cancer cell death).

Once a compound with interesting phenotypic activity is identified, target deconvolution techniques, such as affinity chromatography or chemoproteomics, can be used to pinpoint its molecular target. Given that structurally related benzamide (B126) compounds have been identified as modulators of G-protein-coupled receptors like mGlu5, it is plausible that derivatives of this compound could interact with similar receptor families nih.govnih.gov. The presence of the fluorinated ring and aminobenzoate core is a common feature in compounds targeting the central nervous system and in anticancer agents researchgate.netontosight.ai.

Utility in Chemical Biology for Probe and Tool Compound Development

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tool compounds for basic research. A "chemical probe" is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study the target's function in cells and organisms.

To develop a derivative into a high-quality chemical probe, it must be:

Potent and Selective: It should interact strongly with its intended target and have minimal off-target effects.

Well-Characterized: Its mechanism of action and cellular effects must be thoroughly understood.

Paired with a Negative Control: An inactive, structurally similar analogue should be available to confirm that the observed biological effects are due to interaction with the target.

The development of fluorinated benzamides as tool compounds for studying metabotropic glutamate (B1630785) receptors is a prime example of this approach nih.govnih.gov. Similarly, after identifying a novel target for a this compound derivative (as described in section 7.4), the compound could be optimized for potency and selectivity to create a chemical probe. This probe would enable researchers worldwide to investigate the biological roles of that target, potentially uncovering new pathways relevant to human health and disease.

Q & A

Q. What are the established synthetic routes for Methyl 5-fluoro-2-(methylamino)benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Fluorination : Direct electrophilic fluorination at the 5-position using Selectfluor® or similar agents under anhydrous conditions.

Methylamino Introduction : Nucleophilic substitution or Buchwald-Hartwig amination at the 2-position using methylamine and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos ligand).

Esterification : Reaction of the intermediate carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) .

  • Optimization Tips :
  • Use dry solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.
  • Table: Comparative Reaction Conditions
StepReagents/CatalystsTemperatureYield RangeReference
FluorinationSelectfluor®, K₂CO₃80°C60-75%
Methylamino AdditionPd(OAc)₂, Xantphos100°C45-60%
EsterificationH₂SO₄, MeOHReflux85-90%

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting at C5) .
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • HRMS : Verify molecular weight (C₉H₁₀FNO₂; calc. 183.18 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., methylamino orientation) .

Advanced Research Questions

Q. How does the introduction of fluorine at the 5-position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity alters electron density:
  • Electron-Withdrawing Effect : Stabilizes adjacent negative charges, enhancing electrophilic substitution at the 2-position .
  • Hydrogen Bonding : Fluorine can participate in weak H-bonding, affecting solubility and crystal packing (e.g., in co-crystals for drug formulation) .
  • Comparative Study : Replace fluorine with Cl or Br (see table below) to assess electronic effects on reaction rates (e.g., Suzuki coupling) .
  • Table: Substituent Effects on Reactivity
Substituent (X)Hammett σₚ ValueSuzuki Coupling Rate (rel.)
-F+0.061.0 (reference)
-Cl+0.230.7
-Br+0.260.6

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variations : Validate compound purity (>98% via HPLC) and exclude isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) to confirm direct target binding vs. off-target effects .
  • Case Study : In enzyme inhibition assays, IC₅₀ values varied by 10-fold due to DMSO concentration differences (optimal: <1% v/v) .

Q. In designing experiments to assess enzyme inhibition, what controls and assays are critical when using this compound?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO-only controls.
  • Assay Types :
  • Fluorescence Polarization : Measure binding affinity to purified enzymes (e.g., kinase domains) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Dose-Response : Test 5-7 concentrations (0.1 nM–100 µM) to calculate IC₅₀/EC₅₀.
  • Counter-Screening : Test against related enzymes (e.g., CYP450 isoforms) to assess selectivity .

Q. How do structural modifications at the 2-position (e.g., replacing methylamino with other groups) affect pharmacokinetic properties?

  • Methodological Answer :
  • Analog Synthesis : Replace methylamino with ethylamino, acetyl, or sulfonamide groups via reductive amination or acylation .
  • ADME Profiling :
  • LogP : Measure via shake-flask method; methylamino (LogP ~1.2) vs. ethylamino (LogP ~1.8) .
  • Metabolic Stability : Use liver microsomes to compare half-life (t₁/₂) of analogs .
  • Table: Analog Comparison
R-GroupLogPMicrosomal t₁/₂ (min)Solubility (µg/mL)
-NHCH₃1.245120
-NHEt1.82885
-SO₂NH₂0.7>60200

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.